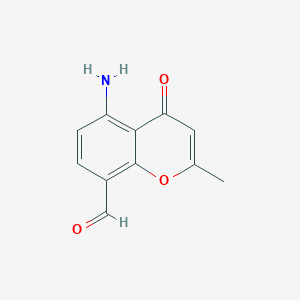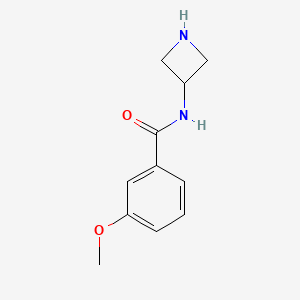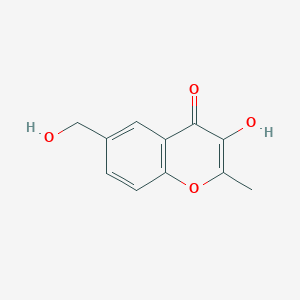![molecular formula C5H5BrN2S B11894810 2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B11894810.png)
2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Brom-5,6-Dihydroimidazo[2,1-b]thiazol ist eine heterocyclische Verbindung, die einen fünfgliedrigen Ring mit drei Kohlenstoffatomen, einem Schwefelatom und einem Stickstoffatom enthält. Diese Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt, darunter Antikrebs-, Entzündungshemmende, antimikrobielle und antibakterielle Eigenschaften .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Der gebräuchlichste Ansatz für die Synthese des Imidazo[2,1-b]thiazol-Systems basiert auf der Reaktion von 2-Aminothiazolen mit α-Halogenkohlenstoffverbindungen . Für 2-Brom-5,6-Dihydroimidazo[2,1-b]thiazol beinhaltet die Reaktion die Verwendung von (2Z)-1,3-Diaryl-4-brombut-2-en-1-on-Derivaten mit 2-Aminothiazolen . Die Reaktion erfolgt typischerweise unter milden Bedingungen, wobei das Produkt gebildet wird, wenn das Reagenzgemisch 2-4 Stunden lang in Benzol erhitzt wird .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 2-Brom-5,6-Dihydroimidazo[2,1-b]thiazol sind nicht umfassend dokumentiert. Die allgemeinen Prinzipien der Synthese heterocyclischer Verbindungen, wie die Verwendung von kontinuierlichen Durchflussreaktoren und die Optimierung der Reaktionsbedingungen für die Skalierung, können auf die Herstellung dieser Verbindung im industriellen Maßstab angewendet werden.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Brom-5,6-Dihydroimidazo[2,1-b]thiazol durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann oxidiert werden, um komplexere Derivate zu bilden, oder reduziert werden, um ihre funktionellen Gruppen zu modifizieren.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine, Thiole und Alkohole. Die Reaktionen erfolgen typischerweise unter milden bis mäßigen Bedingungen.
Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktionsreaktionen: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen verschiedene substituierte Imidazo[2,1-b]thiazol-Derivate ergeben, während Oxidations- und Reduktionsreaktionen zur Bildung komplexerer oder modifizierter Verbindungen führen können.
Wissenschaftliche Forschungsanwendungen
2-Brom-5,6-Dihydroimidazo[2,1-b]thiazol hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Wird auf seine Interaktionen mit biologischen Makromolekülen wie DNA und Proteinen untersucht.
Medizin: Wird auf seine potenziellen Antikrebs-, Entzündungshemmenden, antimikrobiellen und antibakteriellen Aktivitäten untersucht.
Industrie: Wird als Katalysator in der asymmetrischen Synthese und anderen chemischen Prozessen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Brom-5,6-Dihydroimidazo[2,1-b]thiazol beinhaltet seine Interaktion mit biologischen Makromolekülen. Zum Beispiel kann es an DNA und Proteine binden und deren Funktion beeinflussen, was zu verschiedenen biologischen Wirkungen führt . Die spezifischen molekularen Ziele und Pfade, die beteiligt sind, hängen von der jeweiligen untersuchten biologischen Aktivität ab.
Wirkmechanismus
The mechanism of action of 2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole involves its interaction with biological macromolecules. For example, it can bind to DNA and proteins, affecting their function and leading to various biological effects . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
2-Brom-5,6-Dihydroimidazo[2,1-b]thiazol kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Levamisol: Ein bekanntes Anthelmintikum mit immunmodulatorischen Eigenschaften.
WAY-181187: Ein Anxiolytikum.
Pifithrin-β: Ein Antineoplastikum.
Diese Verbindungen teilen sich das Imidazo[2,1-b]thiazol-Gerüst, unterscheiden sich jedoch in ihren spezifischen Substituenten und biologischen Aktivitäten. Die Einzigartigkeit von 2-Brom-5,6-Dihydroimidazo[2,1-b]thiazol liegt in seiner spezifischen Bromsubstitution, die eine eindeutige chemische Reaktivität und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C5H5BrN2S |
|---|---|
Molekulargewicht |
205.08 g/mol |
IUPAC-Name |
2-bromo-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C5H5BrN2S/c6-4-3-8-2-1-7-5(8)9-4/h3H,1-2H2 |
InChI-Schlüssel |
GJDVVIHDJDOODN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C=C(SC2=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)


